1-Ethylimidazolium nitrate; 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

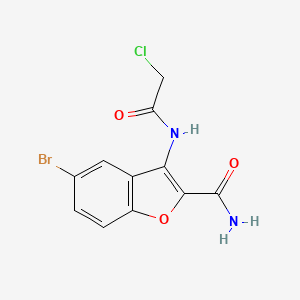

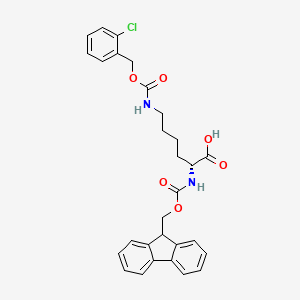

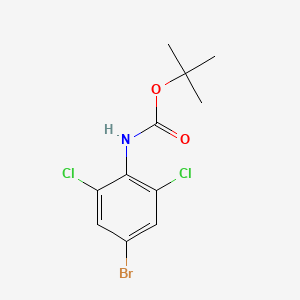

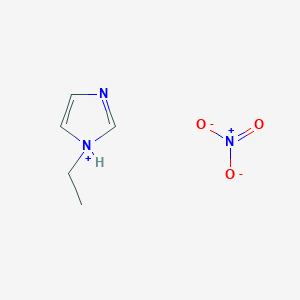

1-Ethylimidazolium nitrate is an ionic compound with the sum formula C5H9N3O3 and a molecular weight of 159.14 . It is also known by the synonyms EIM NO3 and EtIm NO3 .

Molecular Structure Analysis

The molecular structure of 1-Ethylimidazolium nitrate has been studied using various techniques . These studies have revealed that the butyl chain of one cation adopts a trans-trans conformation and the other cation adopts a gauche-gauche conformation .

Chemical Reactions Analysis

The effects of 1-Ethylimidazolium nitrate on the germination of three forest species were studied . The results showed that the addition of ionic liquid provoked the reduction of germination for all the species .

Physical and Chemical Properties Analysis

1-Ethylimidazolium nitrate is an ionic liquid with melting temperatures lower than 100 °C . It has the ability to modify its physical and chemical properties from changes in its chemical structure .

科学的研究の応用

Electrochemical Studies

- Electrochemical Behavior : Research by Broder et al. (2007) examined the electrochemical oxidation and reduction of nitrate ions in 1-butyl-3-methylimidazolium nitrate. They discovered that this ionic liquid exhibits unique electroanalytical properties that could have implications for determining nitrate in room temperature ionic liquid solutions (Broder et al., 2007).

Molecular Dynamics and Structure

- Structural and Dynamic Analysis : Pópolo and Voth (2004) conducted molecular dynamics simulations on 1-ethyl-3-methylimidazolium nitrate, revealing insights into the spatial correlations between ions and the local structure of the ionic liquid (Pópolo & Voth, 2004).

High-Pressure Phase Behavior

- Phase Behavior under High Pressure : Yoshimura et al. (2015) studied the phase behavior of 1-ethyl-3-methylimidazolium nitrate under high pressures up to 8.6 GPa, revealing several phase changes and conformational isomerism of the cation (Yoshimura et al., 2015).

Ionic Liquid Synthesis and Applications

- Electrophilic Nitration in Ionic Liquids : Laali and Gettwert (2001) explored the use of 1-ethyl-3-methylimidazolium nitrate in electrophilic nitration of aromatics, indicating its potential as an efficient solvent in organic synthesis (Laali & Gettwert, 2001).

Polarizable Molecular Models

- Development of Polarizable Models : Yan et al. (2004) developed a polarizable model for 1-ethyl-3-methylimidazolium nitrate, improving the accuracy of molecular dynamics simulations in comparing with experimental values (Yan et al., 2004).

Industrial Synthesis Methods

- Synthesis of Nitrate-Containing Ionic Liquids : Smith et al. (2011) demonstrated a method for synthesizing nitrate-containing 1-alkyl-3-methylimidazolium ionic liquids, highlighting a one-step process without using silver nitrate (Smith et al., 2011).

作用機序

将来の方向性

Ionic liquids, including 1-Ethylimidazolium nitrate, have received much attention for being considered as green solvents because of their negligible vapor pressure . They present other interesting properties like high stability, and the possibility of controlling their properties by selecting the anion and the cation . Therefore, they are considered potential candidates for various applications in the future .

特性

IUPAC Name |

1-ethyl-1H-imidazol-1-ium;nitrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.NO3/c1-2-7-4-3-6-5-7;2-1(3)4/h3-5H,2H2,1H3;/q;-1/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFUYXJCGTXASF-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]1C=CN=C1.[N+](=O)([O-])[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)